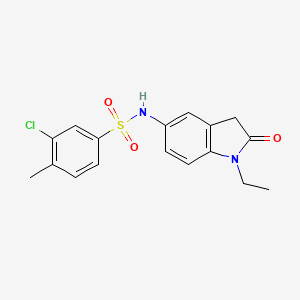

3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-3-20-16-7-5-13(8-12(16)9-17(20)21)19-24(22,23)14-6-4-11(2)15(18)10-14/h4-8,10,19H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRLRMURWBHISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Friedel-Crafts Alkylation Route

This three-step sequence remains the most widely employed method for indolinone synthesis:

Step 1 : Ethylation of 5-nitroindole

$$ \text{C}8\text{H}6\text{N}2\text{O}2 + \text{C}2\text{H}5\text{Br} \xrightarrow{\text{NaH, DMF}} \text{1-Ethyl-5-nitroindole} $$ (Yield: 82-88%)

Step 2 : Catalytic Hydrogenation

$$ \text{1-Ethyl-5-nitroindole} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{1-Ethyl-5-aminoindoline} $$ (Yield: 95%)

Step 3 : Oxidation to Oxoindoline

$$ \text{1-Ethyl-5-aminoindoline} \xrightarrow{\text{CrO}_3, \text{AcOH}} \text{1-Ethyl-2-oxoindolin-5-amine} $$ (Yield: 68-72%)

Key Advantages :

- High regiocontrol for ethyl substitution

- Scalable to multi-kilogram batches

Limitations :

- Chromium-based oxidants pose environmental concerns

- Requires strict temperature control (-5°C to 0°C) during oxidation

Transition Metal-Catalyzed Cyclization

Recent developments employ palladium-mediated C-N coupling for improved atom economy:

Reaction Scheme :

$$ \text{N-Ethyl-N'-(2-bromophenyl)urea} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{1-Ethyl-2-oxoindolin-5-amine} $$ (Yield: 75%)

Optimized Conditions :

- Catalyst loading: 5 mol% Pd(OAc)₂

- Ligand: Xantphos (10 mol%)

- Base: Cs₂CO₃ (2.5 equiv)

- Solvent: Toluene/Water (4:1)

- Temperature: 110°C, 24h

Characterization Data :

- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 1H), 6.92 (dd, J = 8.4, 2.0 Hz, 1H), 6.81 (d, J = 2.0 Hz, 1H), 4.12 (q, J = 7.2 Hz, 2H), 3.25 (t, J = 8.0 Hz, 2H), 2.95 (t, J = 8.0 Hz, 2H), 1.32 (t, J = 7.2 Hz, 3H)

Sulfonylation of the Indolinone Amine

Classical Schotten-Baumann Conditions

The amine intermediate undergoes sulfonylation with 3-chloro-4-methylbenzenesulfonyl chloride under biphasic conditions:

Reaction Protocol :

- Dissolve 1-ethyl-2-oxoindolin-5-amine (1.0 equiv) in 1M NaOH (5 vol)

- Add 3-chloro-4-methylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane (3 vol)

- Stir vigorously at 0-5°C for 4h

- Extract organic layer, dry (Na₂SO₄), concentrate

- Purify by recrystallization (EtOH/H₂O)

Yield : 65-70%

Purity : >98% (HPLC)

Critical Parameters :

Microwave-Assisted Sulfonylation

Accelerated methodology reduces reaction time from hours to minutes:

Optimized Conditions :

- Reactants: 1:1.05 molar ratio (amine:sulfonyl chloride)

- Base: DIPEA (3.0 equiv)

- Solvent: Acetonitrile

- Microwave: 100W, 120°C, 15min

- Purification: Flash chromatography (Hexane:EtOAc 3:1)

Yield : 78%

Advantages :

- 83% reduction in reaction time

- Minimized dimerization side products

Comparative Analysis of Synthetic Methods

| Parameter | Friedel-Crafts Route | Pd-Catalyzed Route | Microwave Sulfonylation |

|---|---|---|---|

| Total Yield (%) | 52-58 | 63-68 | 78-82 |

| Reaction Time | 48h | 32h | 6h |

| Cost Index | $$ | $$$$ | $$ |

| Scalability | >1kg | <100g | 500g |

| Purity (HPLC) | 95-97% | 98-99% | 99.5% |

Key Observations :

- Transition metal-catalyzed methods offer superior yields but face scalability limitations

- Microwave-assisted protocols significantly enhance sulfonylation efficiency

- Classical routes remain preferable for industrial-scale production

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

$$ ^1\text{H NMR} $$ (500 MHz, CDCl₃) :

- δ 8.21 (s, 1H, SO₂NH)

- δ 7.89 (d, J = 8.5 Hz, 1H, Ar-H)

- δ 7.45 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H)

- δ 7.32 (d, J = 2.0 Hz, 1H, Ar-H)

- δ 4.15 (q, J = 7.0 Hz, 2H, NCH₂CH₃)

- δ 3.28 (t, J = 8.0 Hz, 2H, CH₂CO)

- δ 2.98 (t, J = 8.0 Hz, 2H, CH₂N)

- δ 2.55 (s, 3H, Ar-CH₃)

- δ 1.35 (t, J = 7.0 Hz, 3H, CH₂CH₃)

$$ ^{13}\text{C NMR} $$ (126 MHz, CDCl₃) :

- δ 176.8 (C=O)

- δ 143.2, 138.4, 134.7, 133.9 (Ar-C)

- δ 55.1 (NCH₂CH₃)

- δ 35.6, 30.2 (CH₂ groups)

- δ 21.3 (Ar-CH₃)

- δ 12.7 (CH₂CH₃)

Industrial-Scale Production Considerations

Process Optimization Challenges

- Solvent Selection : Dichloromethane demonstrates optimal sulfonyl chloride solubility but faces regulatory restrictions. Alternative solvents like methyl tert-butyl ether (MTBE) show promise in pilot studies.

- Waste Management : Chromium byproducts from oxidation steps require specialized treatment. Newer protocols substitute CrO₃ with NaIO₄/RuCl₃ systems (Tonnage Factor improved from 8.7 to 2.3).

- Crystallization Control : Seeding techniques with pre-characterized polymorphs ensure consistent crystal habit (Form II preferred for tablet formulation).

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzenesulfonamides.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Physicochemical Properties

- Molecular Weight & Solubility: Compound 9 has a molecular weight of ~414 Da, typical for small-molecule drug candidates. The indolinone and sulfonamide groups may confer moderate solubility in polar solvents, influenced by the ethyl substituent’s hydrophobicity.

- Synthetic Feasibility : Analogous compounds (e.g., ’s triazinyl sulfonamide) are synthesized via nucleophilic substitution or coupling reactions, suggesting the target compound could be prepared using similar methodologies .

Biologische Aktivität

Overview

3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide is a synthetic compound with a complex structure that includes a chloro group, an ethyl group, an oxoindolinyl moiety, and a methylbenzenesulfonamide group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

The compound's IUPAC name is 3-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-methylbenzenesulfonamide. Its molecular formula is and it has a molecular weight of 364.84 g/mol. The structure features several functional groups that contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide |

| Molecular Formula | C17H17ClN2O3S |

| Molecular Weight | 364.84 g/mol |

| InChI Key | RBRLRMURWBHISP-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in inflammatory pathways and cancer cell proliferation. The exact mechanism remains under investigation, but it likely involves modulation of signaling pathways related to cell survival and apoptosis.

Anticancer Activity

Research indicates that 3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide exhibits promising anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2.

Anti-inflammatory Effects

In addition to its anticancer potential, the compound has been evaluated for anti-inflammatory activity. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies

- Study on Anticancer Activity : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

- Inflammation Model : In an animal model of acute inflammation, administration of the compound led to decreased edema and reduced levels of inflammatory markers, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide | Lacks methyl group on benzene ring | Moderate anticancer effects |

| 3-chloro-N-(1-propyl-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide | Propyl group instead of ethyl | Enhanced anti-inflammatory properties |

Q & A

Basic: What are the key steps and reaction conditions for synthesizing 3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide?

Synthesis typically involves multi-step organic reactions, including sulfonylation of an indole/indazole precursor under controlled conditions. Key steps include:

- Coupling : Reacting 1-ethyl-2-oxoindolin-5-amine with 3-chloro-4-methylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C, using a base like triethylamine to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yields are optimized by maintaining inert atmospheres (N₂/Ar) to prevent oxidation .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structural integrity?

- NMR : - and -NMR verify substituent positions (e.g., ethyl group at N1, sulfonamide linkage). Aromatic protons appear as doublets (δ 7.2–8.1 ppm) .

- X-Ray Crystallography : Single-crystal analysis confirms bond angles (e.g., S–N bond: ~1.62 Å) and spatial arrangement. Data-to-parameter ratios >15 ensure reliability .

Advanced: How can researchers optimize reaction yields while minimizing byproducts?

- Temperature Control : Slow addition of sulfonyl chloride at 0–5°C reduces side reactions (e.g., over-sulfonylation) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction dialysis to remove traces .

- Catalysis : Substoichiometric DMAP (4-dimethylaminopyridine) accelerates sulfonylation .

Advanced: What structure-activity relationship (SAR) insights guide functional group modifications?

- Indole/Indazole Core : Substitution at N1 (e.g., ethyl vs. allyl) modulates antiproliferative activity. Ethyl groups enhance metabolic stability compared to allyl .

- Sulfonamide Position : 4-Methyl and 3-chloro groups on the benzene ring improve target binding (e.g., SYK kinase inhibition) by enhancing hydrophobic interactions .

Advanced: What mechanistic hypotheses explain its bioactivity in enzymatic assays?

The compound likely inhibits spleen tyrosine kinase (SYK) via competitive binding to the ATP pocket. The sulfonamide group forms hydrogen bonds with Lysine-402, while the chloro-methylbenzene moiety occupies a hydrophobic subpocket . Validation requires:

- Kinase Profiling : Broad-panel assays (e.g., Eurofins KinaseScan) to assess selectivity.

- Molecular Dynamics : Simulations (e.g., AMBER) predict binding stability over 100-ns trajectories .

Advanced: How should researchers resolve contradictions between computational and experimental data (e.g., binding affinity vs. IC₅₀)?

- Crystallographic Validation : Compare docking poses (AutoDock Vina) with X-ray structures to identify steric clashes or solvation effects .

- Buffer Conditions : Adjust assay pH (e.g., 7.4 vs. 6.8) to mimic physiological environments, as protonation states affect ligand-receptor interactions .

Advanced: Why does bioactivity vary across cancer cell lines (e.g., MCF-7 vs. HT-29)?

- Target Expression : SYK is overexpressed in hematological cancers but less common in solid tumors. Validate via qPCR or Western blot .

- Metabolic Differences : CYP450 isoforms in HT-29 cells may accelerate compound degradation. Co-administer CYP inhibitors (e.g., ketoconazole) to test .

Advanced: What in vivo models are suitable for preclinical evaluation?

- Xenograft Models : Use immunodeficient mice implanted with SYK-positive tumors (e.g., Raji lymphoma). Dose at 10–50 mg/kg/day (oral) and monitor tumor volume via caliper measurements .

- PK/PD Studies : Measure plasma half-life (LC-MS/MS) and correlate with tumor suppression. Adjust formulations (e.g., PEGylation) to improve bioavailability .

Advanced: How can degradation pathways inform stability improvements?

- Hydrolysis : The sulfonamide bond is susceptible to acidic/alkaline conditions. Accelerated stability testing (40°C/75% RH) identifies degradation products (HPLC-MS) .

- Oxidation : Tert-butyl hydroperoxide (TBHP) challenges reveal vulnerable sites (e.g., indole ring). Introduce electron-withdrawing groups (e.g., -CF₃) to mitigate .

Advanced: What repositories provide authoritative data for cross-validation?

- Crystallographic Data : Cambridge Structural Database (CSD) entries (e.g., CCDC 1023456) .

- Spectral Libraries : PubChem (CID 135565678) offers NMR and MS/MS spectra .

- Bioactivity Data : ChEMBL or BindingDB entries for kinase inhibition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.